molecular formula C8H9NO3 B1294207 4-Ethyl-2-nitrophenol CAS No. 56520-98-0

4-Ethyl-2-nitrophenol

Cat. No. B1294207
CAS RN: 56520-98-0
M. Wt: 167.16 g/mol
InChI Key: NKWRRUKHBWTRPY-UHFFFAOYSA-N
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Description

4-Ethyl-2-nitrophenol is a chemical compound that is part of a broader class of nitrophenols. These compounds are characterized by a nitro group (-NO2) and a phenolic (-OH) group attached to a benzene ring. The presence of the ethyl group at the para position relative to the nitro group is a distinguishing feature of this compound. Nitrophenols are known for their various applications in the chemical industry, including their use as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals.

Synthesis Analysis

The synthesis of nitrophenol derivatives can be achieved through various methods. For instance, the synthesis of ethyl 2-(4-nitrophenyl)-3,4-disubstituted and c-fused thiophene-5-carboxylates was accomplished using ethyl 4-nitrobenzylthioacetate with dicarbonyl compounds, indicating a method that could potentially be adapted for the synthesis of 4-ethyl-2-nitrophenol derivatives . Another relevant synthesis approach is the preparation of organic salts based on ethylenediaminium divalent cation with 4-nitrophenolate, which provides insights into the synthesis of nitrophenol compounds .

Molecular Structure Analysis

The molecular structure of nitrophenol derivatives has been characterized using various spectroscopic techniques. For example, the crystal structure of 2-(N,N-dimethylaminomethyl)-4-nitrophenol was determined by X-ray diffraction, revealing a zwitterionic form in the solid state . Similarly, the structure of a complex of 2-ethylpyridine with 2,6-dichloro-4-nitrophenol was elucidated, showing strong charge separation . These studies provide a foundation for understanding the molecular structure of 4-ethyl-2-nitrophenol.

Chemical Reactions Analysis

Nitrophenol derivatives participate in various chemical reactions due to their functional groups. The solvatochromic behavior of nitro-substituted phenolates, which can be used as probes for investigating solvent mixtures, is one such example . Additionally, the synthesis of ethyl-2-(4-aminophenoxy) acetate from 4-nitrophenol through alkylation and selective reduction demonstrates the reactivity of the nitro group .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenol derivatives are influenced by their molecular structure. The synthesis and characterization of ethylenediaminium nitrophenolate salts revealed the importance of hydrogen-bonded networks in stabilizing the crystal lattice . The spectroscopic properties of these compounds, such as IR and UV/Vis spectra, provide valuable information about their electronic structure and potential interactions with other molecules .

Scientific Research Applications

Environmental Impact and Remediation

4-Ethyl-2-nitrophenol, a derivative of nitrophenols, is significant in environmental studies, especially concerning water pollution. Nitrophenols are known for their use in manufacturing explosives, pharmaceuticals, pesticides, pigments, and dyes. Research has shown their toxic effects on methanogenic systems, with implications for wastewater treatment and environmental remediation efforts (Haghighi Podeh, Bhattacharya, & Qu, 1995).

Detection and Analysis

Advancements in detection methods for nitrophenol compounds have been developed. Liquid chromatography with electrochemical detection offers a sensitive and rapid method for determining various nitropesticides and their metabolites, including 4-nitrophenol, which can be applied to environmental monitoring (Galeano-Díaz et al., 2000).

Catalytic Reduction and Nanotechnology

Nanotechnology plays a crucial role in addressing environmental pollutants like 4-nitrophenol. Bismuth oxide nanoparticles decorated on carbon nanotubes have shown promising results for the electroreduction of 4-nitrophenol, highlighting the potential for nanomaterials in pollution control (Dighole et al., 2020). Similarly, Fe@Au core-shell nanoparticles anchored on graphene oxide have been used for the catalytic reduction of nitrophenol compounds, offering insights into industrial applications for wastewater treatment (Gupta et al., 2014).

Safety And Hazards

4-Ethyl-2-nitrophenol is harmful if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It should not be released into the environment .

Future Directions

The reduction of 4-nitrophenol to 4-aminophenol with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway . Future studies may focus on the effects of solvent properties on reaction kinetics for the optimization of the catalytic performance of metallic nanoparticles in the liquid phase 4-NP reduction .

properties

IUPAC Name

4-ethyl-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWRRUKHBWTRPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205074
Record name 4-Ethyl-2-nitrophenol
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-2-nitrophenol

CAS RN

56520-98-0
Record name 4-Ethyl-2-nitrophenol
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Record name 4-Ethyl-2-nitrophenol
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Record name 4-Ethyl-2-nitrophenol
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Record name 4-ethyl-2-nitrophenol
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Record name 4-ETHYL-2-NITROPHENOL
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Synthesis routes and methods

Procedure details

To a stirred mixture of 130 ml of water, 130 ml of ether, 7.66 g of sodium nitrate and 10.0 g of 4-ethylphenol was added 13 ml of concentrated hydrochloric acid, and the reaction was continued at room temperature for 3 days. To the reaction mixture was added 300 ml of water and the mixture was extracted with 500 ml of ether. The extract was washed with water, then a brine and dried with anhydrous sodium sulfate. The drying agent was filtered off and the solvent was distilled away under reduced pressure to give 13.0 g of 4-ethyl-2-nitrophenol.
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
7.66 g
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
130 mL
Type
solvent
Reaction Step Three
Name
Quantity
130 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
L Grossi - The Journal of Organic Chemistry, 2003 - ACS Publications
… , the Pummerer-like ketone and the 4-ethyl-2-nitrophenol were identified. The yield of the latter was … Similarly, when 3 was investigated the 4-ethyl-2-nitrophenol and the corresponding …
Number of citations: 13 pubs.acs.org
DR Jaap - 1989 - search.proquest.com
Chapter one deals with the generation and trapping of the S-oxides (sulphines) of thioaldehydes. A number of sulphines were generated at moderate temperatures (60 C-80 C) by …
Number of citations: 3 search.proquest.com
Y Sato, M Yamada, S Yoshida, T Soneda… - Journal of medicinal …, 1998 - ACS Publications
… 5-Ethyl-2-(4-methyl-1-piperazinyl)benzoxazole (6j): obtained as a yellow oil, 286 mg, 80% yield from 4-ethyl-2-nitrophenol. NMR (CDCl 3 ) δ: 1.24 (3H, t), 2.35 (3H, s), 2.52 (4H, t, J = 5 …
Number of citations: 170 pubs.acs.org
S Yoshida, T Watanabe, Y Sato - Bioorganic & medicinal chemistry, 2007 - Elsevier
… Obtained as yellow oil, 98% yield from 4-ethyl-2-nitrophenol. NMR (CDCl 3 ) δ: 1.24 (3H, t, J = 7 Hz), 2.35 (3H, s), 2.52 (4H, t, J = 5 Hz), 2.68 (2H, q, J = 7 Hz), 3.71 (4H, t, J = 5 Hz), 6.85 (…
Number of citations: 61 www.sciencedirect.com

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